4-Chloro-N1,5-dimethylbenzene-1,2-diamine 4-Chloro-N1,5-dimethylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 861367-01-3
VCID: VC8301756
InChI: InChI=1S/C8H11ClN2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,10H2,1-2H3
SMILES: CC1=CC(=C(C=C1Cl)N)NC
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol

4-Chloro-N1,5-dimethylbenzene-1,2-diamine

CAS No.: 861367-01-3

Cat. No.: VC8301756

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N1,5-dimethylbenzene-1,2-diamine - 861367-01-3

Specification

CAS No. 861367-01-3
Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
IUPAC Name 4-chloro-1-N,5-dimethylbenzene-1,2-diamine
Standard InChI InChI=1S/C8H11ClN2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,10H2,1-2H3
Standard InChI Key DXUOTNPUNISTCU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)N)NC
Canonical SMILES CC1=CC(=C(C=C1Cl)N)NC

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

4-Chloro-N1,5-dimethylbenzene-1,2-diamine is systematically named to reflect its substitution pattern:

  • Chlorine at the 4-position of the benzene ring.

  • Methyl groups at the N1 (amine) and C5 positions.

  • Amino groups at the 1 and 2 positions.

Table 1: Key Identification Data

PropertyValueSource
CAS Number99923-15-6
Molecular FormulaC8H11ClN2\text{C}_8\text{H}_{11}\text{ClN}_2
Molecular Weight170.64 g/mol
Exact Mass170.061 g/mol
Topological Polar Surface Area (PSA)38.05 Ų
LogP (Octanol-Water Partition)2.93
HS Code2921590090

The compound’s IUPAC name and structural features are consistent with its role as a building block in synthesizing more complex aromatic amines .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its aromatic backbone and substituents:

  • Chlorine: Enhances electrophilic substitution reactivity at ortho/para positions.

  • Methyl Groups: Provide steric hindrance and moderate electron-donating effects.

  • Amino Groups: Participate in hydrogen bonding and acid-base reactions.

Table 2: Comparative Physicochemical Data

Property4-Chloro-N1,5-dimethylbenzene-1,2-diamine4-Bromo-N1,3-dimethyl Analogue
Molecular Weight170.64 g/mol230.10 g/mol
LogP2.933.15
PSA38.05 Ų38.05 Ų
Halogen SubstituentChlorineBromine

The brominated analogue (CAS 1799973-86-6) exhibits higher molecular weight and LogP, reflecting bromine’s greater polarizability and lipophilicity .

Comparative Analysis with Structural Analogues

Chlorinated vs. Brominated Derivatives

Bromine’s larger atomic size and polarizability enhance reactivity in electrophilic substitutions compared to chlorine. For instance, 4-bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 1799973-86-6) may exhibit faster reaction kinetics in Suzuki couplings.

Methyl Substitution Patterns

N1-methyl groups reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design .

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